molecular formula C10H9Cl3F4O4 B5044684 4-O-(2,2,3,3-tetrafluoropropyl) 1-O-(2,3,3-trichloroprop-2-enyl) butanedioate

4-O-(2,2,3,3-tetrafluoropropyl) 1-O-(2,3,3-trichloroprop-2-enyl) butanedioate

Cat. No.: B5044684
M. Wt: 375.5 g/mol
InChI Key: IAFAMBVRMSLXPT-UHFFFAOYSA-N
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Description

4-O-(2,2,3,3-tetrafluoropropyl) 1-O-(2,3,3-trichloroprop-2-enyl) butanedioate is a complex organic compound characterized by the presence of fluorine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-(2,2,3,3-tetrafluoropropyl) 1-O-(2,3,3-trichloroprop-2-enyl) butanedioate involves multiple steps. One common method includes the reaction of 2,2,3,3-tetrafluoropropanol with 2,3,3-trichloropropene in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and enhances the overall yield .

Chemical Reactions Analysis

Types of Reactions

4-O-(2,2,3,3-tetrafluoropropyl) 1-O-(2,3,3-trichloroprop-2-enyl) butanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-O-(2,2,3,3-tetrafluoropropyl) 1-O-(2,3,3-trichloroprop-2-enyl) butanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-O-(2,2,3,3-tetrafluoropropyl) 1-O-(2,3,3-trichloroprop-2-enyl) butanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes and alter their activity, leading to changes in metabolic pathways. The presence of fluorine and chlorine atoms enhances its reactivity and allows it to participate in various biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-O-(2,2,3,3-tetrafluoropropyl) 1-O-(2,3,3-trichloroprop-2-enyl) butanedioate is unique due to its dual functional groups, which provide a combination of reactivity and stability. This makes it suitable for a wide range of applications, from organic synthesis to industrial production .

Properties

IUPAC Name

4-O-(2,2,3,3-tetrafluoropropyl) 1-O-(2,3,3-trichloroprop-2-enyl) butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl3F4O4/c11-5(8(12)13)3-20-6(18)1-2-7(19)21-4-10(16,17)9(14)15/h9H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFAMBVRMSLXPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)OCC(C(F)F)(F)F)C(=O)OCC(=C(Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl3F4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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